2-Methyl-4-(trifluoromethylthio)aniline

Catalog No.
S6614236
CAS No.
935440-71-4
M.F
C8H8F3NS
M. Wt
207.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(trifluoromethylthio)aniline

CAS Number

935440-71-4

Product Name

2-Methyl-4-(trifluoromethylthio)aniline

IUPAC Name

2-methyl-4-(trifluoromethylsulfanyl)aniline

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

InChI

InChI=1S/C8H8F3NS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3

InChI Key

PIEAHFRYEQNQMO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)N

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)N

2-Methyl-4-(trifluoromethylthio)aniline is an organic compound characterized by the presence of a trifluoromethylthio group attached to a methyl-substituted aniline structure. Its molecular formula is C8H8F3NS, and it is recognized for its unique chemical properties, particularly due to the trifluoromethylthio substituent, which enhances its lipophilicity and potential biological activity. This compound is used in various fields, including chemistry, biology, and material science.

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Reagents like bromine and chlorine are commonly used for halogenation reactions.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Amino derivatives.
  • Substitution: Halogenated aniline derivatives.

The biological activity of 2-Methyl-4-(trifluoromethylthio)aniline has been a subject of research due to its potential therapeutic applications. The trifluoromethylthio group enhances the compound's ability to penetrate biological membranes, making it suitable for drug design. Studies have indicated its potential antimicrobial and anti-inflammatory properties, although specific mechanisms of action are still under investigation.

The synthesis of 2-Methyl-4-(trifluoromethylthio)aniline typically involves the reaction of 2-methyl-4-nitroaniline with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine under inert conditions to prevent oxidation.

Industrial Production

In industrial settings, similar synthetic routes are utilized but optimized for higher yield and purity. Techniques such as continuous flow reactors and automated control systems are employed to ensure consistent product quality.

2-Methyl-4-(trifluoromethylthio)aniline finds applications across various sectors:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly fluorinated compounds.
  • Biology: The compound is investigated for its biological activity and interactions with enzymes, making it relevant in biochemical research.
  • Medicine: It is explored as a potential lead compound in drug development due to its favorable pharmacokinetic properties.
  • Industry: The compound is utilized in producing agrochemicals and materials with unique properties.

Research into the interaction of 2-Methyl-4-(trifluoromethylthio)aniline with various molecular targets indicates that its lipophilicity may modulate enzyme activities and receptor interactions. These properties make it a valuable candidate in drug design, enhancing bioavailability and efficacy against specific biological pathways.

Several compounds share structural similarities with 2-Methyl-4-(trifluoromethylthio)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)anilineTrifluoromethyl group on anilineUsed primarily in agrochemicals
2-Methyl-4-(trifluoromethoxy)anilineTrifluoromethoxy instead of thio groupExhibits different solubility and reactivity
4-(Trichloromethylthio)anilineTrichloromethylthio groupMore reactive due to chlorination
N-Methyl-N-(trifluoromethylthio)anilineN-methyl substitutionActs as an electrophilic trifluoromethylthiolating agent

These compounds highlight the unique nature of 2-Methyl-4-(trifluoromethylthio)aniline, particularly its specific applications in drug development and material science due to the trifluoromethylthio group's influence on chemical behavior.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.03295492 g/mol

Monoisotopic Mass

207.03295492 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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